(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C27H26N4OS3 and its molecular weight is 518.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one is a novel compound that belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Structural Characteristics
The compound features a thioxothiazolidin core, which is known for its ability to interact with various biological targets. The structural components include:
- Thiazolidinone Ring : A key feature that contributes to the compound's biological activity.
- Benzo[d]thiazole Moiety : Enhances the compound's interaction with biological targets, potentially increasing its efficacy.
- Pyrazole Group : Known for its pharmacological properties, including anticancer and anti-inflammatory effects.
1. Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including:
- Reactive Oxygen Species (ROS) Generation : Similar to other benzothiazole derivatives, the compound may induce significant ROS accumulation leading to cell death .
- Caspase Activation : The activation of caspases is crucial for the apoptotic process, and studies suggest that thiazolidinones can trigger this cascade effectively .
Case Study : A study highlighted that a related thiazolidinone derivative exhibited strong cytotoxicity against hepatoma cells, suggesting potential applications in liver cancer treatment .
Compound | Mechanism of Action | Target Cells | Reference |
---|---|---|---|
(Z)-5... | ROS Induction | Hepatoma | |
Thiazolidinone Derivative | Caspase Activation | Various Cancer Cells |
2. Antimicrobial Activity
The antimicrobial properties of thiazolidinones have also been documented. The compound has shown efficacy against various bacterial strains, indicating its potential as an antibacterial agent.
- Inhibition of Biofilm Formation : Certain derivatives have demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting their utility in treating biofilm-associated infections .
Table of Antimicrobial Activity :
Bacterial Strain | MIC (µg/mL) | Compound Tested | Reference |
---|---|---|---|
E. coli | 100 | (Z)-5... | |
S. aureus | 50 | Thiazolidinone Derivative | |
Pseudomonas aeruginosa | 125 | (Z)-5... |
3. Enzyme Inhibition
Thioxothiazolidinones have been investigated for their role as enzyme inhibitors, particularly acetylcholinesterase (AChE) inhibitors.
- Docking Studies : Molecular docking simulations indicate that these compounds can effectively bind to the active site of AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Table of Enzyme Inhibition Studies :
Properties
IUPAC Name |
(5Z)-5-[[3-(1,3-benzothiazol-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS3/c1-2-3-4-5-11-16-30-26(32)23(35-27(30)33)17-19-18-31(20-12-7-6-8-13-20)29-24(19)25-28-21-14-9-10-15-22(21)34-25/h6-10,12-15,17-18H,2-5,11,16H2,1H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLQSBJIDNBSGL-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.